molecular formula C6H12O2 B1340745 (113C)hexanoic acid CAS No. 58454-07-2

(113C)hexanoic acid

Cat. No.: B1340745
CAS No.: 58454-07-2
M. Wt: 117.15 g/mol
InChI Key: FUZZWVXGSFPDMH-PTQBSOBMSA-N
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Description

(113C)Hexanoic acid is a stable isotope-labeled analog of hexanoic acid (caproic acid), where a carbon-13 atom replaces the natural carbon at the 1-position. This high-purity compound is exclusively designed for use as an internal standard in quantitative mass spectrometry, enabling accurate and reliable measurements in complex biological and chemical matrices. Hexanoic acid is a six-carbon, saturated fatty acid that occurs naturally and has diverse research applications. It is a key molecule in studying microbial fermentation, as it is natively produced by anaerobic microorganisms such as Clostridium species . In plant science, hexanoic acid is investigated for its role as a priming agent that can induce defense responses against pathogens . From a chemical perspective, hexanoic acid (CAS 142-62-1, Molecular Formula C₆H₁₂O₂, Molecular Weight 116.16) is characterized by a boiling point of approximately 204.6 °C and a melting point of -4 °C . It has limited water solubility but is miscible with common organic solvents . The (113C) labeled version is critical for researchers who need to correct for analyte loss during sample preparation and for signal variation in instrumental analysis, particularly in the fields of metabolomics, biofuels research, and fragrance and flavor analysis. This product is provided for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481165
Record name Caproic acid-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58454-07-2
Record name Caproic acid-1-13C
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58454-07-2
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Synthesis and Isotopic Purity of 1 13c Hexanoic Acid

Chemoenzymatic Synthetic Routes for Carboxyl-Labeled Hexanoic Acid

The synthesis of (1-¹³C)hexanoic acid can be efficiently achieved through a chemoenzymatic strategy that combines the specificity of enzymatic reactions with the versatility of chemical synthesis. A common and effective approach involves the use of a Grignard reagent followed by an enzymatic resolution or modification step.

A primary chemical method for introducing the ¹³C label at the carboxyl position is the carbonation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂). In this reaction, pentylmagnesium bromide, prepared from 1-bromopentane (B41390) and magnesium metal, is reacted with ¹³CO₂. This reaction directly incorporates the ¹³C isotope into the carboxylic acid functional group, yielding (1-¹³C)hexanoic acid.

While this chemical synthesis is robust, enzymatic methods can be integrated to enhance selectivity and yield. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly useful in these chemoenzymatic routes. One strategy involves the lipase-catalyzed esterification of the initially synthesized (1-¹³C)hexanoic acid with an alcohol (e.g., ethanol) to form an ester. This enzymatic step can proceed under mild conditions, minimizing side reactions. Subsequently, the purified ester can be hydrolyzed back to the carboxylic acid, a process that can also be catalyzed by a lipase, ensuring high purity of the final product.

Another chemoenzymatic approach could involve the enzymatic carboxylation of a suitable precursor. While direct enzymatic carboxylation of alkanes is challenging, researchers are exploring novel enzyme systems, such as certain carboxylases, that could potentially be engineered to accept shorter-chain alkyl groups for direct ¹³CO₂ fixation.

Analytical Validation of Isotopic Enrichment and Chemical Purity for Tracer Applications

For (1-¹³C)hexanoic acid to be effective as a tracer, its isotopic enrichment and chemical purity must be rigorously validated. This is typically accomplished using a combination of spectroscopic and chromatographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) coupled with Gas Chromatography (GC).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful non-destructive technique for determining the position and abundance of the ¹³C isotope within a molecule. In the ¹³C NMR spectrum of (1-¹³C)hexanoic acid, the signal corresponding to the carboxyl carbon (C1) will exhibit a significantly enhanced intensity compared to the signals of the other carbon atoms, which are at natural abundance (approximately 1.1%). The chemical shift of the labeled carboxyl carbon provides confirmation of its chemical environment.

Interactive Data Table: ¹³C NMR Chemical Shifts for (1-¹³C)Hexanoic Acid

Carbon AtomChemical Shift (ppm)Description
C1 (-¹³COOH) ~180 Labeled Carboxyl Carbon
C2 (-CH₂)~34Methylene (B1212753) adjacent to carboxyl
C3 (-CH₂)~24Methylene
C4 (-CH₂)~31Methylene
C5 (-CH₂)~22Methylene
C6 (-CH₃)~14Terminal Methyl

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the isotopic enrichment of the labeled compound. When analyzed by MS, the molecular ion peak of (1-¹³C)hexanoic acid will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of the unlabeled hexanoic acid. For example, the molecular weight of unlabeled hexanoic acid (C₆H₁₂O₂) is approximately 116 g/mol , while that of (1-¹³C)hexanoic acid (¹³C¹²C₅H₁₂O₂) is approximately 117 g/mol .

The isotopic enrichment can be calculated by comparing the relative intensities of the ion peaks corresponding to the labeled (M+1) and unlabeled (M) molecules in the mass spectrum. It is crucial to correct for the natural abundance of ¹³C in the unlabeled standard.

Interactive Data Table: Mass Spectrum Analysis of (1-¹³C)Hexanoic Acid

Fragment Ionm/z (Unlabeled)m/z (Labeled)Interpretation
[M]⁺116117Molecular Ion
[M-CH₃]⁺101102Loss of a methyl group
[M-C₂H₅]⁺8788Loss of an ethyl group
[M-C₃H₇]⁺7374Loss of a propyl group
[¹³COOH]⁺-46Labeled carboxyl fragment
[COOH]⁺45-Unlabeled carboxyl fragment

Note: The presence of a significant peak at m/z 46 and the shift of the molecular ion and other fragments by one mass unit are indicative of successful labeling at the carboxyl position.

Gas Chromatography (GC)

Gas chromatography is used to assess the chemical purity of the synthesized (1-¹³C)hexanoic acid. By passing the volatilized sample through a capillary column, impurities can be separated from the main compound based on their boiling points and interactions with the column's stationary phase. The resulting chromatogram should ideally show a single major peak corresponding to hexanoic acid, confirming its high chemical purity. The combination of GC with MS (GC-MS) allows for both the separation and identification of any potential impurities.

Through these combined analytical techniques, the successful synthesis, high isotopic enrichment, and chemical purity of (1-¹³C)hexanoic acid can be confidently established, ensuring its suitability for use in sensitive tracer applications.

Methodological Frameworks for 1 13c Hexanoic Acid Application

Stable Isotope-Resolved Metabolomics (SIRM)

Stable Isotope-Resolved Metabolomics (SIRM) is an experimental approach used to trace metabolic pathways and quantify the flux of metabolites within a biological system. researchgate.net In a typical SIRM experiment, a substrate labeled with a stable isotope, such as (1-¹³C)hexanoic acid, is introduced to cells, tissues, or whole organisms. nih.govresearchgate.net As the organism metabolizes the labeled compound, the isotope is incorporated into various downstream metabolites. researchgate.net By analyzing the distribution and pattern of the isotope label in these products, SIRM provides a dynamic view of metabolic activity. researchgate.netresearchgate.net

The use of (1-¹³C)hexanoic acid in SIRM studies allows for the detailed investigation of fatty acid metabolism. Upon cellular uptake, (1-¹³C)hexanoic acid is activated to its coenzyme A (CoA) derivative and subsequently undergoes β-oxidation. This process sequentially breaks down the fatty acid, releasing labeled two-carbon units in the form of [1-¹³C]acetyl-CoA. This labeled acetyl-CoA can then enter various central metabolic pathways, including the Krebs cycle and fatty acid synthesis, effectively tagging a wide range of connected metabolites. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical and analytical technique used within SIRM to measure the biosynthesis and turnover rates of polymers, such as fatty acids and cholesterol. nih.gov The core principle of MIDA involves administering a stable isotope-labeled precursor and then measuring the relative abundances of different mass isotopomers (molecules differing only in the number of isotopic atoms) in a product molecule using mass spectrometry. nih.govnih.gov

When (1-¹³C)hexanoic acid is used as a tracer, its breakdown via β-oxidation generates a pool of [1-¹³C]acetyl-CoA. This labeled acetyl-CoA serves as a precursor for the synthesis of new, longer-chain fatty acids. MIDA analyzes the pattern of ¹³C incorporation into these newly synthesized fatty acids. From the observed mass isotopomer distribution, it is possible to mathematically deduce two key parameters:

Precursor Pool Enrichment (p) : The isotopic enrichment of the immediate precursor pool (in this case, acetyl-CoA) that was used for synthesis. MIDA provides a solution for determining the isotope content in the "true" precursor that entered the final product. nih.gov

Fractional Synthesis (f) : The proportion of molecules in the measured pool that were newly synthesized during the experiment. nih.gov

By combining these parameters, researchers can calculate the absolute rates of fatty acid synthesis. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution in Palmitate Biosynthesis

This table shows a hypothetical result from a MIDA experiment using (1-¹³C)hexanoic acid to trace the synthesis of palmitate (a 16-carbon fatty acid). Palmitate is synthesized from 8 molecules of acetyl-CoA. The analysis reveals the distribution of palmitate molecules containing different numbers of ¹³C atoms.

Mass IsotopomerNumber of ¹³C AtomsObserved Relative Abundance (%)Interpretation
M+0065.0%Pre-existing, unlabeled palmitate.
M+1115.0%Newly synthesized palmitate with one labeled acetyl-CoA unit.
M+229.5%Newly synthesized palmitate with two labeled acetyl-CoA units.
M+335.8%Newly synthesized palmitate with three labeled acetyl-CoA units.
M+443.1%Newly synthesized palmitate with four labeled acetyl-CoA units.
M+5 to M+85 to 81.6%Newly synthesized palmitate with five or more labeled units.

While MIDA focuses on the number of incorporated labels, positional isotope labeling analysis determines the specific location of the isotopic label within a metabolite's structure. This level of detail is crucial for distinguishing between different metabolic pathways that may produce the same metabolite but result in different labeling patterns.

The use of (1-¹³C)hexanoic acid is particularly advantageous for this type of analysis. The label is introduced at a single, defined position. After β-oxidation, it generates [1-¹³C]acetyl-CoA, where the carboxyl carbon is labeled. When this molecule enters the Krebs cycle, its labeled carbon is transferred to specific positions in cycle intermediates like citrate (B86180) and α-ketoglutarate. Tracking the exact position of the ¹³C in these and other downstream metabolites (e.g., amino acids derived from Krebs cycle intermediates) provides unambiguous evidence of specific pathway activity.

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a comprehensive analytical technique used to quantify the rates (fluxes) of all intracellular metabolic reactions in a network. nih.govcreative-proteomics.comsci-hub.se It is considered a gold standard for determining cellular metabolic phenotypes. creative-proteomics.com The methodology involves culturing cells with a ¹³C-labeled substrate, measuring the isotopic labeling patterns in key intracellular metabolites, and using a computational model to calculate the fluxes that best explain the observed patterns. nih.gov Studies using related medium-chain fatty acids, such as octanoic acid, have demonstrated the power of ¹³C-MFA in identifying metabolic shifts caused by fatty acid stress. nih.govnih.govvanderbilt.edu

The most common form of ¹³C-MFA relies on the assumption that the biological system is in both a metabolic and isotopic steady state. nih.govd-nb.info

Metabolic Steady State : The concentrations of intracellular metabolites are constant over time.

Isotopic Steady State : The isotopic labeling pattern of each metabolite is constant over time, meaning the rate of label incorporation is balanced by the rate of label efflux from the metabolite pool. d-nb.info

Under these conditions, the labeling pattern of any given metabolite is a flux-weighted average of the labeling patterns of its precursor metabolites. nih.gov By measuring the labeling distributions in central metabolites (often protein-bound amino acids, which reflect the labeling of their precursor pools over time), a system of algebraic equations can be constructed and solved to determine the intracellular fluxes throughout the metabolic network. nih.govnih.gov

Table 2: Key Principles and Requirements of Steady-State ¹³C-MFA

Principle/RequirementDescription
Metabolic Network Model A detailed map of all relevant biochemical reactions, including carbon atom transitions for each reaction, is required. sci-hub.se
Isotopic and Metabolic Steady State The system must be stable over the course of the experiment to allow for constant fluxes and labeling patterns. nih.govd-nb.info
¹³C-Labeled Substrate A carefully chosen tracer, such as (1-¹³C)hexanoic acid, is supplied to the system. The choice of tracer impacts the precision of the calculated fluxes. nih.gov
Labeling Measurement The mass isotopomer distributions of key metabolites are measured, typically using GC-MS or LC-MS. nih.gov
Flux Estimation Computational algorithms are used to find the set of metabolic fluxes that best reproduce the experimentally measured labeling data.

In many biological scenarios, such as studying dynamic responses to stimuli or working with organisms that are difficult to maintain in a steady state, the assumptions of steady-state ¹³C-MFA are not valid. vanderbilt.edu Isotopically non-stationary ¹³C-MFA (INST-MFA) was developed to address these situations. nih.govnih.govresearchgate.net

INST-MFA does not require the system to reach an isotopic steady state. Instead, it involves collecting samples at multiple time points during the transient phase after the introduction of the ¹³C-labeled tracer. vanderbilt.edunih.gov The analysis focuses on the dynamics of how the isotopic label propagates through the metabolic network over time. By fitting these time-course labeling data to a system of differential equations that describe the network, INST-MFA can estimate metabolic fluxes in systems that are at a metabolic, but not isotopic, steady state. vanderbilt.edunih.gov This approach significantly shortens the required duration of labeling experiments and expands the applicability of ¹³C-MFA to a wider range of biological systems and conditions. nih.gov

Advanced Analytical Platforms for Isotope Detection and Quantification

The accurate detection and quantification of ¹³C-labeled metabolites derived from (1-¹³C)hexanoic acid are critical for all the frameworks described above. The two primary analytical platforms used for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this is the most common technique for ¹³C-MFA and MIDA. nih.govcreative-proteomics.com MS separates ions based on their mass-to-charge ratio, allowing it to distinguish between unlabeled molecules and their ¹³C-labeled counterparts (e.g., M+1, M+2, etc.). This provides the mass isotopomer distributions essential for flux calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique that provides detailed information about a molecule's chemical structure. magritek.com Because the ¹³C isotope has a nuclear spin while ¹²C does not, NMR can detect the presence of ¹³C at specific atomic positions within a metabolite. nih.gov This makes NMR uniquely suited for positional isotopomer analysis, which is crucial for resolving complex pathway ambiguities. uky.edu While generally less sensitive than MS, advanced NMR methods like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can provide rich correlational data between ¹H and ¹³C nuclei. magritek.com

Table 3: Comparison of Analytical Platforms for ¹³C-Tracer Analysis

FeatureMass Spectrometry (GC-MS, LC-MS)Nuclear Magnetic Resonance (NMR)
Primary Information Mass isotopomer distribution (e.g., M+0, M+1, M+2)Positional isotopomer distribution (labeling at specific carbon atoms)
Sensitivity High (picomole to femtomole range)Lower (nanomole to micromole range)
Sample Preparation Often requires chemical derivatization (especially for GC-MS)Minimal, often non-destructive
Key Application Quantifying fractional synthesis (MIDA) and network fluxes (¹³C-MFA)Elucidating specific pathway steps and resolving positional ambiguities
Throughput Relatively highRelatively low

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including fatty acids. mdpi.com Due to the low volatility of carboxylic acids like hexanoic acid, a chemical derivatization step is required prior to GC analysis. nih.govoup.com This process converts the polar carboxylic acid group into a more volatile and thermally stable ester. nih.govoup.com The most common method is esterification to form fatty acid methyl esters (FAMEs), often using reagents like BF₃/methanol. d-nb.info Other silylation reagents, such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), are also used to create volatile derivatives. research-solution.comnih.gov

Once derivatized, the sample is injected into the GC, where the (1-¹³C)hexanoic acid derivative is separated from other components based on its boiling point and interaction with the capillary column. mdpi.com Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z).

The presence of the ¹³C atom at the C-1 position (the carboxyl carbon) results in a +1 mass shift for the molecular ion and any fragment ions that retain this labeled carbon. sigmaaldrich.comresearchgate.net For example, the molecular ion of hexanoic acid methyl ester would be observed at m/z 130, while the (1-¹³C)hexanoic acid methyl ester would be at m/z 131. massbank.eu Key fragmentation patterns for FAMEs include the McLafferty rearrangement, which produces a characteristic ion at m/z 74 for the unlabeled ester and m/z 75 for the 1-¹³C labeled version. researchgate.netwhitman.edu Another significant fragment is the acylium ion [CH₃(CH₂)₄CO]⁺, which would appear at m/z 99 for the unlabeled acid and m/z 100 for the (1-¹³C) variant. By monitoring these specific m/z shifts, researchers can trace the metabolic fate of the labeled carboxyl group. researchgate.net

Interactive Table 1: Key GC-MS Fragments for Unlabeled vs. (1-¹³C)Hexanoic Acid Methyl Ester

Fragment Name Unlabeled m/z (1-¹³C) Labeled m/z Description
Molecular Ion [M]⁺ 130 131 The intact derivatized molecule.
McLafferty Rearrangement 74 75 A characteristic rearrangement fragment containing the carboxyl group. whitman.edu
Acylium Ion [M-OCH₃]⁺ 99 100 Loss of the methoxy (B1213986) group.
Alkyl Chain Fragments 43, 57, 71 43, 57, 71 Fragments from the hydrocarbon chain (e.g., propyl, butyl, pentyl ions), which do not contain the ¹³C label. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise location of isotopic labels within a molecule without the need for derivatization or fragmentation.

A one-dimensional ¹³C NMR spectrum provides a direct view of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct peak with a characteristic chemical shift. oregonstate.edu For hexanoic acid, the carboxyl carbon (C-1) has a chemical shift in the range of 180-187 ppm. bmrb.ioprinceton.edu In a sample of (1-¹³C)hexanoic acid, where the ¹³C isotope is enriched at the C-1 position from its natural abundance of ~1.1% to over 99%, the intensity of the signal corresponding to the C-1 carbon will be dramatically enhanced relative to the other carbon signals in the molecule. sigmaaldrich.com This provides unambiguous confirmation that the enrichment is at the carboxyl carbon.

Interactive Table 3: Typical ¹³C NMR Chemical Shifts for Hexanoic Acid

Carbon Atom Typical Chemical Shift (ppm) in D₂O
C-1 (-COOH) 187.1
C-2 40.3
C-3 33.7
C-4 28.3
C-5 24.5
C-6 16.0

(Source: Biological Magnetic Resonance Bank) bmrb.io

The [¹H,¹³C]-HSQC experiment is a two-dimensional NMR technique that maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgslideshare.net An HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks appearing at the coordinates of directly bonded C-H pairs. hmdb.ca For (1-¹³C)hexanoic acid, the labeled C-1 carboxyl carbon has no attached protons. princeton.edu Consequently, no cross-peak will appear for the C-1 carbon in the HSQC spectrum. Cross-peaks will, however, be observed for the other carbons in the aliphatic chain (C-2 through C-6) and their attached protons, confirming their connectivity. bmrb.ionih.gov

The [¹H,¹³C]-HMBC experiment is crucial for definitively assigning the position of the ¹³C label. Unlike HSQC, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). princeton.edulibretexts.org This allows for the piecing together of a molecule's carbon framework by connecting molecular fragments.

In the context of (1-¹³C)hexanoic acid, the key correlation is between the protons on C-2 (at ~2.16 ppm) and the labeled carboxyl carbon at C-1 (at ~187.1 ppm). bmrb.io Observing this ²JCH cross-peak in the HMBC spectrum provides conclusive evidence that the C-2 methylene (B1212753) group is adjacent to the ¹³C-labeled carboxyl group, thus confirming the label's position at C-1. bmrb.ioprinceton.edu This technique is invaluable for verifying the structural integrity of the labeled precursor and for identifying metabolites where the labeled carbon has been incorporated into a new position.


Applications in Elucidating Primary Metabolic Pathways

Tricarboxylic Acid (TCA) Cycle Interrogation and Anaplerotic Fluxes

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration. Anaplerosis is the replenishment of TCA cycle intermediates that are withdrawn for biosynthesis. researchgate.net Even-chain fatty acids like hexanoate (B1226103) are expected to feed into the TCA cycle solely as acetyl-CoA through beta-oxidation. Odd-chain fatty acids, in contrast, produce both acetyl-CoA and a single molecule of propionyl-CoA, which can be converted to the anaplerotic substrate succinyl-CoA. researchgate.net

Studies comparing the effects of hexanoate and the odd-chain heptanoate (B1214049) on myocardial metabolism have yielded intriguing results. As expected, heptanoate infusion in pig hearts increased the levels of four-carbon TCA cycle intermediates, reflecting its anaplerotic potential. researchgate.net Surprisingly, however, hexanoate infusion also led to a significant increase in the myocardial content of succinate (B1194679). researchgate.net This finding challenges the conventional view that even-chain fatty acids are purely ketogenic (producing only acetyl-CoA) and not anaplerotic. While the precise mechanism remains under investigation, this observation suggests that the metabolism of even-chain fatty acids may have a more complex interaction with the TCA cycle than previously understood, and (1-¹³C)hexanoic acid provides a tool to explore these unexpected metabolic connections. researchgate.net

Carbon Fluxes into the Cytosolic and Mitochondrial Acetyl-CoA Pools

Acetyl-CoA exists in distinct pools within the cell, most notably in the mitochondria and the cytosol. explorationpub.com The mitochondrial pool is primarily used for the TCA cycle and ketogenesis, while the cytosolic pool is the precursor for fatty acid and sterol synthesis. explorationpub.comfrontiersin.org Since acetyl-CoA cannot cross the mitochondrial membrane directly, it is transported to the cytosol in the form of citrate (B86180). frontiersin.org

(1-¹³C)hexanoic acid has been used to differentiate the contributions of these pools. As established in heart perfusion experiments, hexanoate is oxidized exclusively in the mitochondria. nih.gov This means that any ¹³C-labeled acetyl-CoA derived from [1-¹³C]hexanoate is generated within the mitochondrial matrix. nih.gov This labeled acetyl-CoA then condenses with oxaloacetate to form [1-¹³C]citrate. This labeled citrate can then be exported to the cytosol, where it is cleaved by ATP-citrate lyase to regenerate [1-¹³C]acetyl-CoA in the cytosolic pool. By measuring the ¹³C enrichment in downstream products of both cytosolic and mitochondrial pathways, researchers can quantify the flux of carbon from mitochondrial fatty acid oxidation into cytosolic biosynthetic pathways. The finding that [1-¹³C]hexanoate does not contribute to the cytosolic acetyl-CoA pool via peroxisomal oxidation simplifies these models, making it a clean tracer for the mitochondrial-to-cytosolic carbon flux via the citrate shuttle. nih.gov

Applications in Secondary Metabolite Biosynthesis and Natural Product Discovery

Elucidation of Polyketide Biosynthesis Pathways Initiated by Hexanoyl Units

The biosynthesis of many polyketides, a diverse class of natural products with a wide range of biological activities, begins with a "starter unit" that is sequentially elongated. While acetyl-CoA is the most common starter, a significant number of polyketide synthases (PKSs) utilize a hexanoyl-CoA starter unit. Feeding studies with (13C)hexanoic acid have been instrumental in identifying and characterizing these pathways.

A prominent example is the biosynthesis of aflatoxin B1, a potent carcinogen produced by fungi of the Aspergillus genus. researchgate.net Early work demonstrated that [1-13C]hexanoate was incorporated into averufin (B1665840), a key intermediate in the aflatoxin pathway. researchgate.net Subsequent studies using the N-acetylcysteamine (SNAC) thioester of [1-13C]hexanoic acid, which mimics the natural substrate, resulted in a remarkably high 22% specific incorporation into averufin in Aspergillus parasiticus. researchgate.net This provided strong evidence that a C6 unit initiates the polyketide assembly. Further research identified a specialized fatty acid synthase (FAS) pair, HexA/HexB, that generates the hexanoyl unit, and a starter unit acyl-carrier protein transacylase (SAT) domain within the polyketide synthase (PksA) that specifically selects and loads this C6 starter to begin the synthesis. nih.govpnas.orgpnas.org The ability to bypass a knockout of the hexA/hexB genes by supplying hexanoic acid further solidified the role of the hexanoyl starter unit. pnas.org

These labeling experiments have been crucial in understanding the initial steps of biosynthesis for several complex polyketides, as detailed in the table below.

OrganismNatural Product StudiedLabeled PrecursorKey Research Finding
Aspergillus parasiticusAverufin (Aflatoxin precursor)[1-13C]hexanoic acid / [1-13C]hexanoyl-SNACConfirmed that a C6 fatty acid acts as the starter unit for the polyketide chain, with high incorporation efficiency observed for the SNAC thioester. researchgate.netpnas.orgcdnsciencepub.com
Aspergillus nidulansNorsolorinic Acid[1-13C]hexanoic acidDemonstrated that the PksA synthase accepts a hexanoyl starter unit from a dedicated fatty acid synthase (HexA/HexB) to initiate polyketide synthesis. nih.govpnas.org
Moorea producens (formerly Lyngbya majuscula)Jamaicamide B(Inferred from pathway analysis)The enzyme JamA is known to activate and load hexanoic acid onto an acyl carrier protein (JamC) as the first step toward creating a 5-hexynoyl starter unit for the PKS/NRPS assembly line. escholarship.org

Tracking Fatty Acid Precursor Incorporation into Complex Natural Products

Beyond confirming hexanoyl starter units in polyketides, (13C)hexanoic acid is also used to track the broader incorporation of fatty acid precursors into a variety of complex natural products. These studies help unravel novel enzymatic reactions and biosynthetic strategies.

In cyanobacteria, for instance, a metabolomics-based method using deuterated hexanoic acid (d11-hexanoic acid) was developed to detect natural products that incorporate fatty acid-derived moieties. rsc.org This approach helps to quickly identify lipidic natural products and the enzymes that modify them. rsc.org

A fascinating example of complex assembly was revealed in the biosynthesis of nocuolin A, a cytotoxic metabolite from the cyanobacterium Nodularia sp. nih.govchemrxiv.org Supplementation experiments with stable isotope-labeled fatty acids showed that the central C13 carbon chain of nocuolin A is assembled from two different fatty acids: hexanoic acid and octanoic acid. chemrxiv.org Biochemical assays confirmed that a single enzyme, a fatty acyl-AMP ligase called NocH, activates both fatty acids. chemrxiv.org These are then joined in a non-decarboxylative Claisen condensation reaction by the ketosynthase NocG, demonstrating a unique biosynthetic strategy for chain assembly. chemrxiv.org

The use of labeled hexanoic acid has also been pivotal in understanding the formation of olivetolic acid, the polyketide core of cannabinoids produced by Cannabis sativa. researchgate.net While glucose labeling studies confirmed the polyketide origin of the resorcinolic acid moiety, the requirement of a hexanoyl-CoA starter unit is well-established. researchgate.netresearchgate.net Engineered yeast (Saccharomyces cerevisiae) systems designed to produce olivetolic acid often require the addition of hexanoic acid because endogenous production of the hexanoyl-CoA starter is insufficient. researchgate.net

These examples highlight the utility of (13C)hexanoic acid in dissecting complex biosynthetic pathways, as summarized in the following table.

Organism/SystemNatural Product StudiedLabeled PrecursorKey Research Finding
Nodularia sp. LEGE 06071Nocuolin Ad11-hexanoic acid, [1,2-13C2]hexanoic acidRevealed that the C13 backbone is uniquely formed by the condensation of one hexanoic acid unit and one octanoic acid unit. chemrxiv.org
Lasiodiplodia theobromaecis-Jasmone(Deuterium-labeled) 3-oxo-2-(2′-[Z]-pentenyl)-cyclopentane-1-hexanoic acid (OPC 6:0)Used as a labeled intermediate to trace the biosynthetic pathway from α-linolenic acid to the plant hormone cis-jasmone. nih.gov
Saccharomyces cerevisiae (engineered)Olivetolic AcidHexanoic acid (supplementation)Demonstrated the necessity of an exogenous hexanoate (B1226103) supply to form the hexanoyl-CoA starter unit for olivetolic acid synthesis in recombinant yeast. researchgate.net
Cyanobacteria (general)Fatty acid-containing natural productsd11-hexanoic acidDeveloped a general method to screen for and identify the incorporation of fatty acids into natural products. rsc.org

Applications in Microbial Metabolic Systems

Gut Microbiota Metabolic Activity and Short-Chain Fatty Acid Production

Hexanoic acid is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of non-digestible carbohydrates. nih.govresearchgate.net The production of SCFAs is a crucial function of the gut microbiome, playing a significant role in maintaining gut homeostasis. mdpi.comnih.gov The primary SCFAs produced are acetate, propionate, and butyrate, with hexanoic acid being produced in smaller quantities. researchgate.net The metabolic activity of specific bacterial taxa within the gut is responsible for the synthesis of these fatty acids. mdpi.com

The fermentation process involves a complex interplay between different microbial species and dietary substrates. nih.gov The levels of medium-chain fatty acids, including hexanoate (B1226103), have been observed to be significantly decreased in patients with Crohn's disease, ulcerative colitis, and pouchitis compared to healthy individuals. nih.gov Furthermore, in infants, higher levels of hexanoic acid, a putrefactive acid generated from unabsorbed amino acids or proteins, have been observed in those with necrotizing enterocolitis compared to those with food protein-induced allergic proctocolitis. nih.gov The balance of gut microbiota and their metabolic products, such as SCFAs, is essential for intestinal homeostasis and immunological tolerance. nih.gov

The production of SCFAs like hexanoic acid is influenced by the composition of the gut microbiota and the availability of fermentable substrates from the diet. mdpi.commdpi.com These microbial metabolites are vital for host health, serving as signaling molecules that interact with host cells. nih.gov

Characterization of Fermentative Pathways for Hexanoic acid Production

The biosynthesis of hexanoic acid in various microorganisms is primarily achieved through the reverse β-oxidation (rBOX) pathway. nih.govresearchgate.net This pathway is an energy-efficient route that elongates shorter-chain fatty acids to produce medium-chain fatty acids like hexanoic acid. nih.gov The rBOX pathway utilizes acetyl-CoA as a starting molecule and involves a cycle of four core enzymatic reactions to extend the carbon chain. nih.gov

In the yeast Saccharomyces cerevisiae, metabolic engineering strategies have been employed to optimize hexanoic acid production. researchgate.netnih.gov This includes the expression of heterologous genes from various organisms to construct a functional rBOX pathway. nih.gov For instance, key enzymes such as β-ketothiolase (BktB), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), crotonase (Crt), and trans-enoyl-CoA reductase (Ter) have been successfully used. snu.ac.kr Genetic modifications, such as knocking out competing pathways to increase the availability of precursors and cofactors like NADH, have been shown to significantly enhance production titers. nih.govkisti.re.kr

Similarly, in the yeast Kluyveromyces marxianus, a biosynthetic pathway for hexanoic acid has been constructed by integrating genes from bacteria and yeast. nih.gov One recombinant strain, containing genes for acetyl-CoA acetyltransferase (AtoB), BktB, Crt, Hbd, and Ter, was able to produce hexanoic acid from galactose. nih.gov However, the instability of the product due to the reverse activity of AtoB was addressed by replacing it with a malonyl CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae, which provided a more stable production pathway. nih.gov

In the bacterium Megasphaera elsdenii, two potential routes for hexanoic acid synthesis have been identified: one starting from acetyl-CoA and another from oxaloacetate, which involves the tricarboxylic acid (TCA) cycle operating in a reductive direction. mdpi.com The primary pathway for medium-chain fatty acid production is believed to be the reverse β-oxidation pathway. mdpi.com

Table 1: Key Enzymes and Genetic Modifications in Engineered Hexanoic Acid Production Pathways
OrganismKey Enzymes in PathwayGenetic Modifications for Enhanced ProductionReported Titer
Saccharomyces cerevisiaeBktB (thiolase), PaaH1 (3-hydroxyacyl-CoA dehydrogenase), Crt2/Ech (enoyl-CoA hydratases), Ter (trans-enoyl-CoA reductase)Knockout of glycerolphosphate dehydrogenase (GPD2) and alcohol dehydrogenases (△adh1-5) to increase NADH availability. nih.govUp to 75 mg/L nih.gov
Kluyveromyces marxianusAtoB/MCT1 (acetyl-CoA acetyltransferase), BktB, Crt, Hbd, TerReplacement of AtoB with MCT1 to prevent re-assimilation of hexanoic acid. nih.gov154 mg/L nih.gov
Saccharomyces cerevisiaeCombination of mutant fatty acid biosynthesis (FAB) and reverse β-oxidation (rBOX) pathways.Metabolic optimization of both pathways. researchgate.netUp to 120 mg/L researchgate.net

Biosynthesis of Poly(3-hydroxyalkanoates) in Bacterial Systems

Poly(3-hydroxyalkanoates) (PHAs) are biodegradable bioplastics synthesized by various microorganisms as intracellular carbon and energy storage materials. researchgate.net The production of medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxy fatty acids with 6 to 12 carbons, can be achieved using alkanoic acids, including hexanoic acid, as a carbon source. nih.gov

The bacterium Pseudomonas putida is known to produce mcl-PHAs. nih.govresearchgate.net When grown on hexanoic acid, P. putida can synthesize mcl-PHAs where the monomer composition reflects the structure of the supplied fatty acid. nih.govplos.org The metabolic pathways involved in PHA synthesis include the tricarboxylic acid (TCA) cycle, de novo fatty acid biosynthesis, and the β-oxidation pathway. researchgate.net PHA synthase is the key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers into the final PHA polymer. researchgate.net

Efforts to enhance PHA production in P. putida KT2440 have involved genome streamlining and promoter engineering to increase the transcriptional level of the PHA synthase gene (phaC) and the supply of the precursor acetyl-CoA. nih.gov Fed-batch fermentation strategies using crude glycerol, a byproduct of biodiesel production, have also been employed to produce mcl-PHAs in P. putida. frontiersin.org

In Escherichia coli, an artificial pathway has been established for the biosynthesis of the PHA copolymer Poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] [P(3HB-co-3HHx)] from glucose. nih.govfrontiersin.org This pathway involves the generation of butyryl-CoA and its subsequent chain elongation through a reverse β-oxidation pathway. nih.gov

Table 2: Bacterial Strains and Conditions for PHA Production from Hexanoic Acid and Related Precursors
Bacterial StrainSubstrateType of PHA ProducedKey Findings
Pseudomonas putidaHexanoic acidMedium-chain-length PHA (mcl-PHA)PHA monomer composition reflects the alkanoic acid feedstock. nih.govplos.org
Pseudomonas putida KT2440Various substratesmcl-PHAGenome streamlining and promoter engineering enhanced PHA yield to 55.82 wt%. nih.gov
Escherichia coli (recombinant)GlucoseP(3HB-co-3HHx)Produced 2.8 g/L of P(3HB-co-14 mol% 3HHx). nih.gov
Cupriavidus necator (recombinant)CO2P(3HB-co-3HHx)Successfully synthesized PHBHHx from CO2 as the sole carbon source. nih.gov

Cyanobacterial Biosynthetic Pathway Analysis

Cyanobacteria are photosynthetic prokaryotes that can be metabolically engineered to produce a variety of biochemicals, including fatty acids, from CO2 and sunlight. mdpi.comnih.gov While the direct production of hexanoic acid in cyanobacteria is not extensively documented in its native state, the inherent fatty acid biosynthesis pathways provide a foundation for engineering such production.

Cyanobacteria possess the metabolic machinery for fatty acid synthesis, which can be harnessed and redirected towards the production of specific fatty acids like hexanoic acid. nih.gov These organisms fix atmospheric carbon into sugars, which then enter central metabolic pathways, including fatty acid biosynthesis. nih.gov A notable feature of cyanobacterial fatty acid metabolism is the apparent lack of a β-oxidation pathway, which is responsible for fatty acid degradation. nih.gov

Metabolic engineering strategies in cyanobacteria involve the introduction of heterologous genes and the modification of native pathways to channel carbon flux towards the desired product. semanticscholar.orgresearchgate.net For the production of hexanoic acid, this could involve the introduction of genes from the reverse β-oxidation pathway, similar to the strategies used in yeast. nih.govnih.gov

Cyanobacteria are known to naturally produce hydrocarbons from fatty acids through two primary pathways: one involving a fatty acyl-ACP reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO), and another utilizing a polyketide synthase (PKS)-like pathway (olefin synthase, OLS). researchgate.net These pathways demonstrate the capacity of cyanobacteria to process fatty acid intermediates, which could be adapted for hexanoic acid production.

Bioinformatic analyses of cyanobacterial genomes can help identify native enzymes and pathways that could be leveraged or modified for the biosynthesis of specific compounds. stir.ac.uked.ac.uked.ac.uk The construction of synthetic pathways, such as a malonyl-CoA dependent pathway, has been successfully demonstrated in Synechococcus elongatus PCC 7942 for the production of 3-hydroxypropionic acid, indicating the feasibility of engineering cyanobacteria for the production of other organic acids. nih.gov

Applications in Plant Metabolic Systems

Investigation of Hexanoic Acid as a Priming Agent for Plant Defense Responses

Hexanoic acid (Hx) is recognized as a potent, natural priming agent that enhances plant defense responses across a wide variety of host plants and against numerous pathogens. frontiersin.orgnih.gov This priming effect means that Hx treatment prepares the plant to respond more quickly and robustly to subsequent pathogen attacks. nih.gov The protective qualities of Hx have been documented against fungal pathogens like Botrytis cinerea and bacterial pathogens such as Pseudomonas syringae. nih.govapsnet.orgresearchgate.net One of the key advantages of Hx is its ability to activate broad-spectrum defenses, making it a model compound for studying the phenomenon of induced resistance. frontiersin.orgnih.gov The resistance induced by hexanoic acid (Hx-IR) involves the activation of defenses only after a pathogen attack, a characteristic feature of priming. researchgate.net

Hexanoic acid-induced resistance is intricately linked to the modulation of two critical plant defense hormone signaling pathways: the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. nih.govppjonline.org Typically, the SA pathway is associated with defense against biotrophic pathogens, while the JA pathway is linked to defense against necrotrophic pathogens and insects. nih.gov Hexanoic acid has the notable ability to instigate systemic changes associated with both of these major defense pathways. ppjonline.orgppjonline.org

Research in tomato plants (Solanum lycopersicum) has shown that Hx treatment can counteract the effects of the bacterial phytotoxin coronatine, which normally suppresses SA-dependent defenses. nih.govresearchgate.net In Hx-primed plants, there is a decrease in the bioactive conjugate jasmonyl-isoleucine (JA-Ile) and a corresponding boost in the expression of SA-marker genes like PR1 and PR5. nih.govresearchgate.net This suggests Hx shifts the balance from the JA to the SA pathway to combat certain pathogens. nih.gov Simultaneously, Hx treatment potentiates the accumulation of 12-oxo-phytodienoic acid (OPDA), a precursor to JA that may also have its own signaling role in defense. apsnet.orgnih.gov

In the defense against the necrotrophic fungus B. cinerea, the JA pathway is crucial for Hx-IR. apsnet.orgresearchgate.net Hx-IR is blocked in tomato mutants that are insensitive to JA. researchgate.net Upon infection, Hx-treated plants show a faster and stronger accumulation of JA-Ile and OPDA, and increased expression of the JA-responsive gene LoxD. apsnet.org These findings highlight that Hx primes both SA- and JA-dependent defenses, allowing the plant to mount a pathogen-specific response. frontiersin.org

Table 1: Effect of Hexanoic Acid (Hx) Priming on Key Defense Signaling Components in Tomato Plants

PlantPathogenSignaling ComponentObserved Effect in Hx-Treated PlantsReference(s)
TomatoPseudomonas syringaeJA-IleDecreased content nih.govresearchgate.net
TomatoPseudomonas syringaeJMT (gene)Increased expression nih.govresearchgate.net
TomatoPseudomonas syringaePR1, PR5 (SA marker genes)Increased expression nih.govresearchgate.net
TomatoPseudomonas syringaeOPDAPotentiated accumulation nih.govfrontiersin.org
TomatoBotrytis cinereaJA-IleFaster and stronger accumulation post-infection apsnet.org
TomatoBotrytis cinereaOPDAFaster and stronger accumulation post-infection apsnet.org
TomatoBotrytis cinereaLoxD (JA-responsive gene)Induced mRNA accumulation post-infection apsnet.org

A key mechanism in hexanoic acid-induced resistance is the priming of physical barriers at the site of infection, a hallmark of induced systemic resistance (ISR). core.ac.uk One such critical defense is the deposition of callose, a β-1,3-glucan polymer, which strengthens the plant cell wall to prevent pathogen penetration. frontiersin.orgapsnet.org Hx treatment primes for enhanced callose deposition upon infection in various plants, including tomato and melon. apsnet.orgnih.gov This response is considered a form of localized carbon accumulation, as the plant rapidly mobilizes carbon resources to synthesize the glucan polymer at the infection site.

Interestingly, this priming of callose deposition is not activated by Hx treatment alone but is triggered by the subsequent pathogen challenge. apsnet.org The dependence of Hx-IR on callose can vary between different plant cultivars. For example, while several tomato cultivars showed increased callose deposition when primed with Hx, the cultivar Castlemart was protected by Hx even without callose priming, indicating that additional defense mechanisms are also involved. frontiersin.orgresearchgate.net Studies have also linked abscisic acid (ABA) signaling to Hx-IR, suggesting it may act as a positive regulator of callose deposition. apsnet.orgresearchgate.net The fortification of the cell wall is further supported by the increased levels of compounds like caffeic acid and ferulic acid in Hx-treated plants after infection. frontiersin.orgnih.gov

Tracing Carbon Distribution and Translocation within Plant Tissues

The use of isotopically labeled (13C)hexanoic acid has been instrumental in determining its movement and mode of action within the plant. Experiments involving the application of (13C)hexanoic acid to the roots of citrus and tomato plants have yielded a crucial insight: the labeled hexanoic acid accumulates in the roots and is not translocated to the aerial parts of the plant, such as the stems and leaves. nih.govapsnet.orgcore.ac.uk

This lack of translocation strongly suggests that hexanoic acid itself does not act as a systemic mobile signal. nih.govcore.ac.uk Instead, it is perceived in the roots, where it triggers a long-distance signal that travels throughout the plant to induce a state of systemic resistance in distal tissues. nih.govcore.ac.uk This finding rules out a direct antimicrobial effect of hexanoic acid in the leaves and confirms its role as a true elicitor of a systemic plant defense response, where molecular changes in the roots trigger a defensive state in the rest of the plant. nih.govfrontiersin.org

Biosynthesis of Plant Volatiles and Esters from Hexanoic Acid Precursors

Hexanoic acid serves as a precursor in the biosynthesis of various plant volatiles and esters, which are important for fruit aroma, plant-insect interactions, and defense. frontiersin.orgnih.gov Studies using labeled precursors in apples have shown that hexanoic acid is directly incorporated into hexanoate (B1226103) esters. nih.govacs.org Furthermore, through metabolic processes like β-oxidation and α-oxidation, hexanoic acid can be converted into precursors for other esters, such as butyl, butanoate, pentyl, and pentanoate esters. nih.govacs.org

In citrus plants, treatment with hexanoic acid enhances the emission of a variety of volatile organic compounds (VOCs). nih.govfrontiersin.org An analysis identified 17 volatile metabolites whose emission was significantly increased following Hx treatment and subsequent pathogen challenge. frontiersin.org These include compounds derived from the linoleic acid pathway, such as (Z)-3-hexenol, and others from the mevalonate (B85504) pathway, which produces terpenes. frontiersin.org The enhancement of volatile production, particularly those derived from linoleic acid, is a known component of plant defense priming. frontiersin.org In the night-blooming water lily Victoria cruziana, methyl hexanoate is a major component of the floral scent, and specific enzymes have been identified that use hexanoic acid as a substrate to produce this volatile ester. nih.gov

Table 2: Plant Volatiles Enhanced by Hexanoic Acid (Hx) Treatment in Citrus Leaves

Compound ClassVolatile CompoundPathwayReference(s)
AldehydeBenzaldehydeShikimate frontiersin.org
AldehydePhenylacetaldehydeShikimate frontiersin.org
Alcohol(Z)-3-HexenolLinolenic acid frontiersin.org
MonoterpeneD-LimoneneMevalonate frontiersin.org
MonoterpeneLinaloolMevalonate frontiersin.org
Monoterpeneα-TerpineolMevalonate frontiersin.org
MonoterpeneGeraniolMevalonate frontiersin.org
Sesquiterpeneδ-ElemeneMevalonate frontiersin.org
Sesquiterpene(E)-CaryophylleneMevalonate frontiersin.org
Sesquiterpeneα-BergamoteneMevalonate frontiersin.org
Sesquiterpene(E)-β-FarneseneMevalonate frontiersin.org
SesquiterpeneGermacrene DMevalonate frontiersin.org
SesquiterpeneBicyclogermacreneMevalonate frontiersin.org
SesquiterpeneSpathulenolMevalonate frontiersin.org
SesquiterpeneCaryophyllene oxideMevalonate frontiersin.org
EsterMethyl salicylateShikimate frontiersin.org
OtherIndoleShikimate frontiersin.org

Metabolic Reprogramming in Response to Exogenous Hexanoic Acid Treatment

Application of exogenous hexanoic acid induces a significant and widespread metabolic reprogramming in plants. nih.govfrontiersin.org In citrus, non-targeted metabolomic analysis revealed that Hx treatment, especially when followed by pathogen inoculation, altered more than 200 different molecules. nih.govcore.ac.uk Bioinformatic analysis of these changes pointed to the significant modulation of the mevalonic and linolenic acid pathways, which are central to the production of terpenes and jasmonates, respectively. nih.govfrontiersin.org

Table 3: Metabolic Pathways in Citrus Altered by Hexanoic Acid (Hx) Treatment and/or Alternaria alternata Infection

Pathway NameCategoryReference(s)
Monoterpenoid biosynthesisSecondary Metabolism frontiersin.org
Diterpenoid biosynthesisSecondary Metabolism frontiersin.org
Triterpenoid biosynthesisSecondary Metabolism frontiersin.org
Terpenoid backbone biosynthesisSecondary Metabolism frontiersin.org
Limonene and pinene degradationSecondary Metabolism frontiersin.org
Alpha Linoleic acid metabolismLipid Metabolism frontiersin.org
Carbon metabolismPrimary Metabolism frontiersin.org

Computational Modeling and Data Integration in 1 13c Hexanoic Acid Research

Development and Application of Fluxomics Software and Algorithms for 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic fluxes. nih.gov The complexity of the calculations involved in 13C-MFA has necessitated the development of specialized software and highly efficient algorithms. nih.govresearchgate.net These tools automate the process of model creation, flux calculation, and statistical analysis, making 13C-MFA more accessible and robust. researchgate.net

The core of 13C-MFA is to trace the path of labeled carbon atoms from a substrate, like (1-13C)hexanoic acid, through the metabolic network. nih.gov By measuring the isotopic labeling patterns in key metabolites, typically proteinogenic amino acids and other cellular components, researchers can infer the rates of the reactions that produced them. nih.govsci-hub.se This process involves solving a system of algebraic equations that describe the flow of carbon atoms in the network. researchgate.net

Several software packages have been developed to facilitate 13C-MFA. nih.govresearchgate.netgithub.io These platforms provide user-friendly interfaces and powerful computational backends to handle the complexities of flux analysis. researchgate.netgithub.io A key innovation in the field has been the development of the Elementary Metabolite Unit (EMU) framework, an algorithm that significantly reduces the computational load of simulating isotopomer distributions in large-scale metabolic networks. nih.govresearchgate.netresearchgate.net

Below is a table summarizing some of the prominent software used in 13C-MFA:

SoftwareKey FeaturesPrimary Application Area
OpenFLUX2 User-friendly interface, based on the EMU framework, supports experimental design and sensitivity analysis. nih.govresearchgate.netresearchgate.netGeneral purpose 13C-MFA for various organisms.
13CFLUX2 High-performance simulator for steady-state flux analysis, supports various measurement types (e.g., LC-MS/MS, 13C-NMR). nih.govresearchgate.net13cflux.netDetailed quantification of intracellular fluxes. 13cflux.net
INCA Integrates data from multiple labeling experiments, performs rigorous statistical analysis. nih.govresearchgate.netgithub.iomdpi.comnih.govComprehensive flux analysis in various biological systems.
WUFlux Open-source platform with templates for different microbial species, simplifies model construction. github.ioFacilitates 13C-MFA for both model and non-model bacteria. github.io
Metran One of the earlier user-friendly tools that advanced the application of 13C-MFA. nih.govresearchgate.netsci-hub.senih.govQuantitative characterization of metabolic phenotypes. nih.gov

These software tools have been instrumental in a wide range of studies, from understanding microbial metabolism for the production of biochemicals to investigating metabolic alterations in diseases. nih.govnih.gov For instance, in the context of fatty acid metabolism, these tools can be used to quantify the contribution of different precursors to the synthesis of hexanoic acid and other fatty acids.

Integration of Isotopic Labeling Data with Proteomics and Transcriptomics Information

To gain a more holistic view of cellular regulation, data from 13C labeling experiments are increasingly being integrated with other "omics" data, such as proteomics and transcriptomics. nih.govresearchgate.netmixomics.org This multi-omics approach allows researchers to correlate changes in metabolic fluxes with changes in gene expression and protein abundance, providing a deeper understanding of metabolic control. researchgate.net

Isotopic labeling provides a direct measure of metabolic activity (flux), while transcriptomics and proteomics measure the potential for that activity (gene expression and protein levels, respectively). researchgate.net By combining these datasets, researchers can identify key regulatory nodes in metabolic pathways. For example, an increase in the flux through a particular pathway, as determined by (1-13C)hexanoic acid tracing, can be correlated with the upregulation of the genes and proteins involved in that pathway.

Several computational frameworks and statistical methods have been developed to facilitate the integration of these diverse datasets. mixomics.org These approaches often involve mapping the different types of data onto a common metabolic network model to identify consistent patterns and relationships.

Research Findings from Integrated Omics Studies:

A study on Saccharomyces cerevisiae engineered for fatty acid production combined 13C-MFA with genome-scale models to identify bottlenecks in the production pathway. nih.gov The analysis revealed that the availability of the precursor acetyl-CoA was a limiting factor. Integrating this flux data with genomic information pointed to specific enzymes, like ATP citrate (B86180) lyase and malate (B86768) synthase, as targets for genetic modification to improve fatty acid yields. nih.gov

In another example, a multi-omics approach was used to study lipid metabolism in acute myeloid leukemia (AML). researchgate.net By combining proteomics, lipidomics, and isotopic profiling with [U-¹³C]glucose and [U-¹³C]glutamine, the researchers found a dysregulation of lipid metabolism, including an increase in the synthesis of certain fatty acids in cancer cells. researchgate.net This integrative approach provided a comprehensive picture of the metabolic reprogramming that occurs in cancer. researchgate.net

Genome-Scale Metabolic Network Reconstruction and In Silico Flux Analysis

Genome-scale metabolic models (GSMMs) are comprehensive representations of the entire metabolic network of an organism, reconstructed from its annotated genome sequence and biochemical information. mdpi.comresearchgate.netd-nb.info These models serve as a scaffold for in silico flux analysis, allowing researchers to simulate the metabolic behavior of an organism under different conditions. d-nb.infoplos.org

The reconstruction of a GSMM is a detailed process that involves identifying all known metabolic reactions in an organism and the genes that encode the enzymes catalyzing them. researchgate.netd-nb.info Once reconstructed, these models can be used for various computational analyses, including Flux Balance Analysis (FBA), which predicts the steady-state flux distribution in the metabolic network. github.ioplos.org

In the context of (1-13C)hexanoic acid research, GSMMs are particularly valuable for:

Understanding the metabolism of hexanoic acid-producing organisms: A GSMM was reconstructed for Megasphaera elsdenii, a bacterium known for its ability to produce hexanoic acid. mdpi.comresearchgate.netnih.gov The model, named iME375, includes 521 reactions and 443 metabolites. mdpi.comresearchgate.netnih.gov

Identifying pathways for hexanoic acid synthesis: In silico analysis of the M. elsdenii model revealed two bifurcated pathways for hexanoic acid synthesis: a typical fatty acid synthesis pathway via acetyl-CoA and a reductive TCA cycle pathway through succinate (B1194679). mdpi.comresearchgate.net

Predicting metabolic engineering strategies: By simulating the effect of gene knockouts or overexpression, GSMMs can be used to identify genetic modifications that could enhance the production of hexanoic acid. igem.wiki For example, the M. elsdenii model suggested that supplementing the growth medium with succinate could increase both biomass and hexanoic acid production. mdpi.comnih.gov

The table below provides an overview of the reconstructed GSMM for the hexanoic acid-producing bacterium Megasphaera elsdenii.

Model NameOrganismNumber of GenesNumber of ReactionsNumber of MetabolitesKey Insights for Hexanoic Acid Production
iME375 Megasphaera elsdenii375521443Identified bifurcated synthesis pathways and predicted that succinate supplementation could enhance production. mdpi.comresearchgate.netnih.gov

Integrating 13C labeling data with GSMMs provides a powerful approach to constrain the solution space of FBA and obtain more accurate flux predictions. nih.govplos.org This combination of experimental data and computational modeling is crucial for the rational design of metabolic engineering strategies aimed at overproducing valuable chemicals like hexanoic acid.

Future Perspectives in 1 13c Hexanoic Acid Tracing Studies

Advancements in Isotopic Labeling Strategies and Tracer Design

The effectiveness of any tracer study hinges on the design of the isotopic label and the strategy for its introduction into the biological system. Future advancements in this area are poised to significantly enhance the precision and scope of (1-¹³C)hexanoic acid tracing.

One key area of development is the creation of more complex and informative tracer molecules. While the (1-¹³C)hexanoic acid tracer is useful for tracking the entry of hexanoic acid into metabolic pathways, the development of multiply-labeled or position-specific isotopologues of hexanoic acid and other fatty acids will provide more detailed information about downstream metabolic conversions. For instance, tracers with ¹³C labels at different positions within the carbon chain can help to dissect the intricate steps of fatty acid oxidation and biosynthesis.

Furthermore, innovations in synthetic chemistry will enable the more efficient and cost-effective production of these sophisticated tracers, making them more accessible to the broader research community. The ability to design and synthesize custom tracers will allow researchers to ask highly specific questions about metabolic pathways. For example, combining ¹³C labeling with other stable isotopes like deuterium (B1214612) (²H) or nitrogen-15 (B135050) (¹⁵N) in the same molecule can simultaneously track the fate of different parts of the molecule, providing a more holistic view of its metabolic journey. mdpi.complos.org

Expansion of Applications to Novel Biological Systems and Challenging Research Questions

While (1-¹³C)hexanoic acid has been instrumental in studying metabolism in well-established model systems, its application is expanding to more complex and previously intractable biological questions.

Novel Biological Systems: The application of (1-¹³C)hexanoic acid tracing is moving beyond traditional cell culture and animal models to include a wider array of organisms and environments. For instance, studies in plant biology are using ¹³C-labeled hexanoic acid to understand how plants respond to environmental stresses and to trace the biosynthesis of volatile organic compounds. researchgate.netnih.govfrontiersin.org In microbiology, these tracers are being used to investigate the metabolic capabilities of non-model microorganisms and to understand the complex metabolic interactions within microbial communities. mdpi.comnih.gov There is also growing interest in using these techniques to study the metabolism of organisms in their natural environments, which presents a significant but rewarding challenge.

Challenging Research Questions: (1-¹³C)hexanoic acid and other labeled fatty acids are being employed to tackle fundamental questions in human health and disease. For example, tracing studies are shedding light on the metabolic reprogramming that occurs in cancer cells, where fatty acid metabolism is often significantly altered. d-nb.info These studies are helping to identify potential therapeutic targets by revealing the metabolic vulnerabilities of cancer cells. Similarly, in the context of neurobiology, ¹³C tracers are being used to investigate the metabolic dysregulation that occurs following traumatic brain injury. nih.gov Another area of active research is the study of lipid turnover and remodeling in various tissues, which is crucial for understanding diseases such as obesity, diabetes, and cardiovascular disease. researchgate.net

Development of Integrated Computational and Analytical Tools for Enhanced Data Interpretation

The increasing complexity of tracer experiments necessitates the development of more sophisticated analytical and computational tools for data acquisition and interpretation.

Advanced Analytical Techniques: The primary analytical methods for detecting ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgfrontiersin.org Continuous advancements in these technologies, such as high-resolution mass spectrometry and more sensitive NMR probes, are enabling the detection and quantification of a wider range of metabolites at lower concentrations. frontiersin.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to measure the mass isotopomer distributions of metabolites, which provides detailed information about the flow of ¹³C through metabolic pathways. nih.gov

Computational Modeling and Data Integration: The large and complex datasets generated by modern tracer studies require powerful computational tools for analysis. Metabolic Flux Analysis (MFA) is a key computational technique that uses isotopic labeling data to calculate the rates (fluxes) of metabolic reactions. nih.gov A variety of software packages, such as METRAN, INCA, and OpenFLUX, have been developed to perform these complex calculations. rsc.orgnih.gov

Future developments in this area will focus on creating more user-friendly and powerful software that can handle larger and more complex metabolic models. github.io There is also a growing emphasis on integrating data from multiple 'omics' platforms (e.g., genomics, transcriptomics, proteomics) with metabolomics data to build more comprehensive and predictive models of cellular metabolism. frontiersin.org This integrated approach will be crucial for unraveling the intricate regulatory mechanisms that control metabolic pathways and for translating findings from basic research into clinical applications.

The table below provides an overview of some of the key computational tools used in ¹³C-MFA:

ToolDescriptionKey Features
METRAN A software for ¹³C-Metabolic Flux Analysis. rsc.orgCalculates Mass Isotopomer Distributions (MIDs) and works with MATLAB. rsc.org
INCA A software package for both classical and isotopic non-stationary ¹³C-MFA. d-nb.infoCan perform both steady-state and dynamic flux analysis. d-nb.info
OpenFLUX A software package for ¹³C-MFA. nih.govProvides efficient mathematical algorithms for calculating carbon fluxes. nih.gov
WUFlux An open-source platform for ¹³C-MFA with a user-friendly interface. github.ioOffers templates for different microbial species and can directly correct mass spectrometry data. github.io

Q & A

Q. What are the primary challenges in microbial synthesis of hexanoic acid, and how do trace elements like selenium or tungsten influence production yields?

Microbial production of hexanoic acid requires specific trace elements to direct metabolic flux toward C6 compounds. For example, Clostridium carboxidivorans produced 113 mg/L hexanoic acid at pH 6.2 without tungsten, but the absence of selenium or tungsten diverts flux toward shorter-chain acids . Key enzymes like alcohol/aldehyde dehydrogenase (AAD) and alcohol dehydrogenase (ADH) are critical for hexanoic acid synthesis, but their cofactor dependencies require further study to optimize yields .

Q. How can hexanoic acid be utilized as a precursor for biofuel production, and what methods improve its conversion efficiency?

Hexanoic acid is a promising precursor for bio-jet fuel due to its compatibility with catalytic upgrading processes. Research focuses on optimizing carboxylate platforms for chain elongation and decarboxylation. Efficient conversion methods include electrochemical upgrading and microbial electrosynthesis, which enhance energy density and reduce oxygen content in final fuel products .

Q. What analytical techniques are effective in quantifying hexanoic acid in complex biological matrices (e.g., rumen fluid or fermentation broth)?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used. For example, metabolome studies employ HPLC and GC-MS to track hexanoic acid in ruminal samples, where it correlates with microbial adaptation to high-grain diets . Definite Screening Designs (DSD) can optimize volatile fatty acid (VFA) analysis, improving resolution for hexanoic acid in wine matrices .

Advanced Research Questions

Q. How do metabolic engineering strategies, such as thiolase overexpression, enhance hexanoic acid production in acetogens like Clostridium sp. JS66?

In Clostridium sp. JS66, thiolase overexpression increases carbon flux toward acetyl-CoA, enabling chain elongation for C6 synthesis. Mixotrophic fermentation (combining glucose and syngas) further boosts yields by leveraging both heterotrophic and autotrophic pathways. Strain engineering to overexpress alcohol synthesis genes and substrate optimization (e.g., using mannitol) shifts production toward hexanol, demonstrating the flexibility of metabolic pathways .

Q. Why do experimental and simulated volatility profiles of hexanoic acid differ in distillation studies, and how can models be adjusted to resolve discrepancies?

In whisky distillation, hexanoic acid exhibits lower volatility than predicted by equilibrium data, leading to accumulation in later fractions. This discrepancy arises from non-ideal interactions in ethanol-water mixtures. Adjusting activity coefficients in simulation models (e.g., using UNIFAC or NRTL equations) improves alignment with experimental volatility trends .

Q. What role does hexanoic acid play in microbial consortia dynamics, and how can co-cultures be optimized for mixed acid production?

Hexanoic acid production in consortia like Clostridium spp. is influenced by cross-feeding interactions. For instance, co-cultures with butyrate producers can enhance substrate availability for chain elongation. Fractional factorial and Box-Behnken designs enable optimization of fermentation parameters (pH, trace metals, and substrate ratios) to balance hexanoic and butyric acid yields .

Q. How do hydrogen-bonding interactions between hexanoic acid and acetic acid influence extraction efficiency, and what models predict these equilibria?

Hexanoic acid forms double hydrogen bonds with acetic acid, enabling extraction from dilute aqueous solutions. A homogeneous organic phase complexation model accurately predicts distribution coefficients, showing that hexanoic acid outperforms heptanoic acid due to favorable polarity and chain length .

Methodological and Data Analysis Questions

Q. What experimental design principles are critical for resolving contradictions in hexanoic acid research (e.g., pH-dependent yield variations)?

Definitive Screening Designs (DSD) minimize experimental runs while capturing nonlinear effects. For example, a DSD with 18 runs evaluated pH, temperature, and substrate concentration effects on VFA production, identifying optimal conditions for hexanoic acid synthesis . Steepest ascent and response surface methodologies further refine these parameters .

Q. How should researchers address volatility-related data discrepancies when modeling hexanoic acid in distillation or gas-phase systems?

Calibration with internal standards (e.g., deuterated analogs) and validation against experimental boiling points improve model accuracy. For gas-phase systems, adjusting Henry’s law constants based on ionic strength and temperature corrects deviations in volatility predictions .

Q. What statistical approaches are recommended for analyzing metabolomics data involving hexanoic acid in longitudinal studies?

Mixed-effects models account for repeated measures in metabolome datasets. For example, linear discriminant analysis (LDA) identified hexanoic acid as a key metabolite in ruminal adaptation studies, with false discovery rate (FDR) correction to address multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.